N-(3-oxododecanoyl)-D-homoserine lactone

Quorum Sensing Pseudomonas aeruginosa LasR Receptor

N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-D-HSL) is a synthetic enantiomer of the naturally occurring bacterial quorum sensing (QS) autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-L-HSL, also known as OdDHL). It belongs to the N-acyl-homoserine lactone (AHL) family of signaling molecules.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
Cat. No. B1262953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-oxododecanoyl)-D-homoserine lactone
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m1/s1
InChIKeyPHSRRHGYXQCRPU-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-oxododecanoyl)-D-homoserine Lactone: Stereospecific Control Agent for AHL-Based Quorum Sensing Research and Biofilm Studies


N-(3-oxododecanoyl)-D-homoserine lactone (3-oxo-C12-D-HSL) is a synthetic enantiomer of the naturally occurring bacterial quorum sensing (QS) autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-L-HSL, also known as OdDHL) [1]. It belongs to the N-acyl-homoserine lactone (AHL) family of signaling molecules . While the L-isomer is the native ligand for the LasR receptor in Pseudomonas aeruginosa, the D-isomer serves as a critical tool for investigating stereospecific receptor-ligand interactions and for deconvoluting the complex, multi-layered QS regulatory networks in this and other Gram-negative bacteria [2].

Why N-(3-oxododecanoyl)-D-homoserine Lactone Cannot Be Substituted by L-Isomers or Other AHLs in Targeted Research Applications


Generic substitution of AHLs is scientifically unsound due to profound, quantifiable differences in receptor activation, species-specific effects, and host cell modulation. For instance, the stereochemistry at the homoserine lactone ring is a critical determinant of binding affinity to cognate receptors like LasR [1]. Furthermore, closely related AHLs, such as the P. aeruginosa native signal C4-HSL, fail to replicate the cross-species and anti-biofilm activities of 3-oxo-C12-HSL [2]. Even within the 3-oxo-C12 scaffold, a minor structural modification (e.g., the addition of a double bond in 3-oxo-C12:2-HSL) completely reverses its effect on host epithelial barrier integrity, transitioning from a barrier-disrupting to a barrier-protective phenotype [3]. These data demonstrate that each AHL, including specific enantiomers, possesses a unique and non-interchangeable biological fingerprint, making the procurement of the correct, well-defined molecular tool essential for generating reproducible and interpretable results.

Quantitative Evidence Guide: Key Differentiators of N-(3-oxododecanoyl)-D-homoserine Lactone vs. L-Isomer and Other AHL Analogs


Stereospecific Receptor Activation: D-Isomer Shows Negligible LasR Activity Compared to L-Isomer

The D-isomer of 3-oxo-C12-HSL exhibits drastically reduced agonist activity at the primary P. aeruginosa QS receptor, LasR, compared to the native L-isomer. This stereoselectivity makes the D-isomer an essential control for dissecting LasR-dependent vs. LasR-independent signaling pathways [1].

Quorum Sensing Pseudomonas aeruginosa LasR Receptor Stereoselectivity

Differential Receptor Specificity: 3-Oxo-C12-HSL Activates QscR Less Potently Than Other AHLs

The orphan receptor QscR in P. aeruginosa responds more potently to non-cognate AHL signals than to its native signal, 3-oxo-C12-HSL. This differential specificity is critical for understanding interspecies communication and highlights why 3-oxo-C12-D-HSL cannot be replaced by other AHLs like C10-HSL in experiments targeting the QscR regulon [1].

Quorum Sensing Pseudomonas aeruginosa QscR Receptor Receptor Specificity

Differential Bacteriostatic and Anti-Biofilm Activity: 3-Oxo-C12-HSL Inhibits S. epidermidis While C4-HSL Does Not

3-Oxo-C12-HSL demonstrates potent and specific inhibitory activity against the Gram-positive pathogen Staphylococcus epidermidis, a common co-infecting species with P. aeruginosa. In direct comparison, the other major P. aeruginosa AHL, C4-HSL, has no effect [1].

Antibiofilm Staphylococcus epidermidis Co-infection Microbial Competition

Differential Host Cell Immunomodulation: 3-Oxo-C12-HSL Inhibits T-Cell Proliferation with Defined IC50

3-Oxo-C12-HSL acts as a potent immunomodulator on mammalian host cells, with well-defined inhibitory concentrations on immune cell function. This quantitative activity profile is distinct from other AHLs and is a key consideration for researchers studying the host response to P. aeruginosa infection [1].

Immunomodulation T-cell Immunosuppression Host-Pathogen Interaction

Differential Effects on Intestinal Epithelial Barrier Function: 3-Oxo-C12-HSL Increases Permeability While 3-Oxo-C12:2-HSL Does Not

In a direct head-to-head comparison, 3-oxo-C12-HSL and its structurally close analog 3-oxo-C12:2-HSL exhibit opposite effects on the integrity of the intestinal epithelial barrier. This highlights the extreme sensitivity of biological systems to minor structural variations in the AHL acyl chain [1].

Intestinal Barrier Tight Junctions Inflammatory Bowel Disease Gut Microbiota

Defined Research and Industrial Applications for N-(3-oxododecanoyl)-D-homoserine Lactone


Deciphering LasR-Independent Quorum Sensing Pathways in Pseudomonas aeruginosa Biofilms

The D-isomer's negligible activity at the LasR receptor makes it an essential control for studying the LasR-independent production and function of 3-oxo-C12-HSL in surface-attached biofilms [1]. Researchers can use the D-isomer to distinguish between phenotypes arising from canonical LasR signaling and those mediated by alternative receptors or non-receptor targets.

Investigating Cross-Kingdom and Anti-Competitor Signaling in Polymicrobial Infection Models

Given the specific and potent activity of 3-oxo-C12-HSL against Staphylococcus epidermidis (MIC for biofilm inhibition) and its lack of equivalent activity in C4-HSL [2], this compound is the appropriate tool for dissecting the role of P. aeruginosa QS signals in shaping the composition and behavior of polymicrobial communities in vitro and in vivo.

Standardized Quantitative Assays for Host Immunomodulation and Barrier Dysfunction

The defined IC50 values for T-cell inhibition (18.24 - 44.47 μM) [3] and the clear, opposite effect on epithelial barrier function compared to 3-oxo-C12:2-HSL [4] establish 3-oxo-C12-HSL as a well-characterized molecular probe. It is ideal for use in standardized, quantitative assays designed to screen for inhibitors of P. aeruginosa virulence or to model the host-pathogen interface.

Development and Validation of Biosensors and Enzymatic Quorum Quenching Assays

The distinct stereochemical and acyl-chain specificity of LasR and QscR for 3-oxo-C12-HSL [5] makes the pure D-isomer a valuable tool for validating the selectivity of AHL-based whole-cell biosensors and for assessing the substrate specificity of quorum-quenching enzymes like lactonases and acylases.

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